molecular formula C12H19NO B1297685 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol CAS No. 59693-01-5

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

Cat. No. B1297685
CAS RN: 59693-01-5
M. Wt: 193.28 g/mol
InChI Key: CGXPLMNBJQMOOL-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol, also known as EMQ, is an organic compound that has been the subject of extensive research in recent years. It is a cyclic compound with a unique structure, and it has a variety of applications in both synthetic chemistry and scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of n-chloroquinolines and n-ethynylquinolines

A study detailed the preparation of n-(ethynyl)quinolines through a heterocoupling reaction, showcasing the compound's role in synthesizing conjugate diynes and bis(quinoline) derivatives. These reactions are catalyzed by palladium and cuprous chloride, demonstrating the compound's utility in organic synthesis and the development of complex molecular architectures (Rodríguez, Ríos, & Lafuente, 2005).

Facile Synthesis of Furoquinoline

This work investigates the antioxidant effectiveness of quinoline derivatives, emphasizing the synthesis of furoquinoline and its impact on radical-induced DNA oxidation. The study provides insight into the role of hydroxyl group positioning and the furo[2,3-b] moiety in stabilizing radicals, highlighting the compound's potential in medicinal chemistry (Wang & Liu, 2012).

Antibacterial Activity of Pyranoquinoline Derivatives

A research focusing on the synthesis of pyranoquinoline derivatives revealed their moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This study underscores the significance of quinoline derivatives in developing new antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).

Applications in Medicinal Chemistry

MDR Reversal Agents

The synthesis of 1,4-dihydro-3-cyano-10-methyl-pyrido[3,2-g]quinolin-4-one and related derivatives was explored as key intermediates for novel MDR (multidrug resistance) reversal agents. This study illustrates the compound's relevance in addressing drug resistance, a critical issue in cancer therapy and infectious diseases (Moldovan et al., 2004).

properties

IUPAC Name

4-ethynyl-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-12(14)8-9(2)13-11-7-5-4-6-10(11)12/h1,9-11,13-14H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXPLMNBJQMOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2CCCCC2N1)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345029, DTXSID20902850
Record name 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-methyl-decahydro-quinolin-4-ol

CAS RN

59693-01-5
Record name 4-Ethynyl-2-methyl-decahydro-quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59693-01-5
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